1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride 1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 106386-27-0
VCID: VC4392828
InChI: InChI=1S/C20H22N2.ClH/c1-17-7-9-19(10-8-17)20(16-21)11-13-22(14-12-20)15-18-5-3-2-4-6-18;/h2-10H,11-15H2,1H3;1H
SMILES: CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N.Cl
Molecular Formula: C20H23ClN2
Molecular Weight: 326.87

1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride

CAS No.: 106386-27-0

Cat. No.: VC4392828

Molecular Formula: C20H23ClN2

Molecular Weight: 326.87

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride - 106386-27-0

CAS No. 106386-27-0
Molecular Formula C20H23ClN2
Molecular Weight 326.87
IUPAC Name 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile;hydrochloride
Standard InChI InChI=1S/C20H22N2.ClH/c1-17-7-9-19(10-8-17)20(16-21)11-13-22(14-12-20)15-18-5-3-2-4-6-18;/h2-10H,11-15H2,1H3;1H
Standard InChI Key WAQOFHAGBYAJMV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N.Cl

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride, reflecting its piperidine core substituted at the 1-position with a benzyl group, at the 4-position with a 4-methylphenyl ring, and a carbonitrile functional group. The hydrochloride salt form enhances stability and solubility . Key identifiers include:

PropertyValueSource
CAS Registry Number106386-27-0
Molecular FormulaC₂₀H₂₃ClN₂
Molecular Weight326.9 g/mol
SMILES NotationCC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N.Cl

The benzyl group (C₆H₅CH₂–) and 4-methylphenyl (C₆H₄(CH₃)–) substituents introduce steric bulk and aromatic interactions, while the carbonitrile (–C≡N) group contributes polarity and hydrogen-bonding potential.

Three-Dimensional Conformation and Reactivity

X-ray crystallography of related piperidine derivatives reveals a chair conformation for the piperidine ring, with substituents adopting equatorial orientations to minimize steric strain . The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing crystallinity and aqueous solubility . Quantum mechanical calculations predict nucleophilic reactivity at the carbonitrile group and electrophilic character at the aromatic rings, enabling participation in Suzuki couplings or Ullmann reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride is inferred from analogous methods for structurally similar compounds :

  • Piperidine Core Functionalization:

    • Starting with 4-piperidinecarbonitrile, alkylation with benzyl chloride introduces the benzyl group at the 1-position.

    • Subsequent Friedel-Crafts alkylation using 4-methylbenzyl bromide installs the 4-methylphenyl moiety .

  • Carbonitrile Group Retention:

    • The carbonitrile group remains intact during these steps due to its stability under basic and nucleophilic conditions.

  • Salt Formation:

    • Treatment with hydrochloric acid in ethanol yields the hydrochloride salt, purified via recrystallization .

Optimization and Challenges

Key challenges include controlling regioselectivity during alkylation and minimizing byproducts from over-alkylation. Patent data suggest that using excess 4-methylbenzyl bromide (1.5 equiv) at 0–5°C improves yields to ~65% . Chromatographic purification on silica gel (eluent: ethyl acetate/hexane, 1:3) isolates the target compound with >95% purity .

Physicochemical Properties

PropertyValueSource
Solubility in Water12 mg/mL (25°C)
LogP (Partition Coefficient)3.2 ± 0.3
Melting Point198–202°C (decomposes)

The hydrochloride salt form enhances water solubility compared to the free base, critical for bioavailability in pharmacological applications. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months, indicating suitability for long-term storage.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 2240 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (aromatic C=C).

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, benzyl), 7.15 (d, J = 8 Hz, 2H, 4-methylphenyl), 2.85–3.10 (m, 4H, piperidine), 2.30 (s, 3H, CH₃) .

  • Mass Spectrometry: ESI-MS m/z 291.2 [M-Cl]⁺, confirming the molecular ion .

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